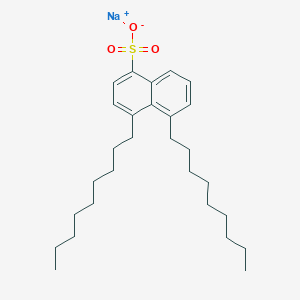![molecular formula C9H8ClIrNO2 B13784376 [(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1) CAS No. 14243-22-2](/img/structure/B13784376.png)
[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbonylchloro(4-methylbenzenamine)iridium is a coordination compound with the molecular formula C9H9ClIrNO2. This compound features iridium as the central metal atom, coordinated with two carbonyl (CO) ligands, one chloride (Cl) ligand, and one 4-methylbenzenamine (p-toluidine) ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicarbonylchloro(4-methylbenzenamine)iridium typically involves the reaction of iridium trichloride hydrate with carbon monoxide and 4-methylbenzenamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
IrCl3⋅xH2O+CO+C7H9NH2→IrCl(CO)2(C7H9NH2)+by-products
Industrial Production Methods
Industrial production of dicarbonylchloro(4-methylbenzenamine)iridium involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Dicarbonylchloro(4-methylbenzenamine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are commonly used.
Substitution: Ligand substitution reactions often involve the use of other amines, phosphines, or carbonyl compounds under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while reduction may produce iridium(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Applications De Recherche Scientifique
Dicarbonylchloro(4-methylbenzenamine)iridium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, carbonylation, and C-H activation reactions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as conductive polymers and metal-organic frameworks.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or diagnostic tool.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals, where its unique reactivity can be leveraged to achieve specific transformations.
Mécanisme D'action
The mechanism of action of dicarbonylchloro(4-methylbenzenamine)iridium involves coordination chemistry principles. The iridium center can undergo various redox processes, ligand exchange reactions, and coordination with substrates. These interactions facilitate catalytic cycles and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicarbonylchloro(phenylamine)iridium: Similar structure but with phenylamine instead of 4-methylbenzenamine.
Dicarbonylchloro(ethylamine)iridium: Similar structure but with ethylamine instead of 4-methylbenzenamine.
Dicarbonylchloro(methylamine)iridium: Similar structure but with methylamine instead of 4-methylbenzenamine.
Uniqueness
Dicarbonylchloro(4-methylbenzenamine)iridium is unique due to the presence of the 4-methylbenzenamine ligand, which imparts specific electronic and steric properties to the compound
Propriétés
Numéro CAS |
14243-22-2 |
|---|---|
Formule moléculaire |
C9H8ClIrNO2 |
Poids moléculaire |
389.83 g/mol |
InChI |
InChI=1S/C9H8ClNO2.Ir/c1-7-2-3-9(11)8(4-7)10(5-12)6-13;/h2-4H,11H2,1H3; |
Clé InChI |
BVCZKVKOKNWCSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)Cl(=C=O)=C=O.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
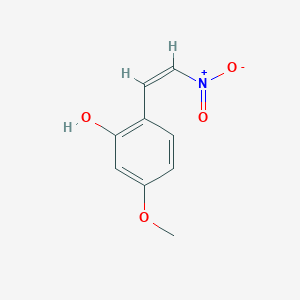

![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)
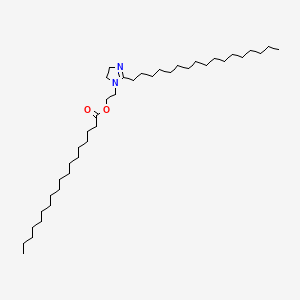

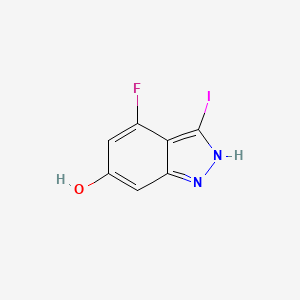


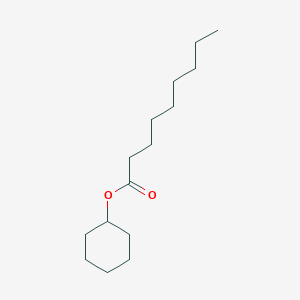
![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
